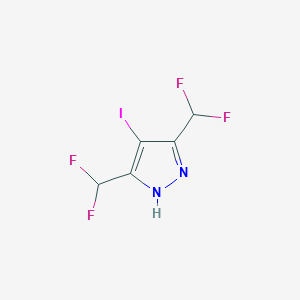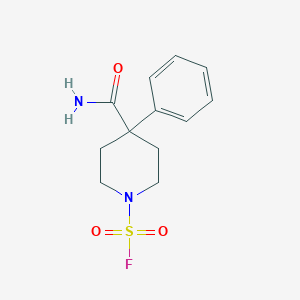
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride can be achieved through a series of chemical reactions involving piperidine derivatives. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Additionally, sulfonyl fluorides can be synthesized from sulfonates or sulfonic acids using mild reaction conditions and readily available reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .
Applications De Recherche Scientifique
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active-site amino acid residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the sulfonyl fluoride group, which reacts with nucleophilic amino acids like serine and cysteine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl chloride
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl bromide
- 4-Carbamoyl-4-phenylpiperidine-1-sulfonyl iodide
Uniqueness
4-Carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and stability. The sulfonyl fluoride group provides a balance between reactivity and stability, making it suitable for selective covalent interactions with target proteins. This property distinguishes it from other similar compounds, such as sulfonyl chlorides, bromides, and iodides, which may have different reactivity profiles and stability characteristics .
Propriétés
IUPAC Name |
4-carbamoyl-4-phenylpiperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c13-19(17,18)15-8-6-12(7-9-15,11(14)16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGDEOCACBWCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
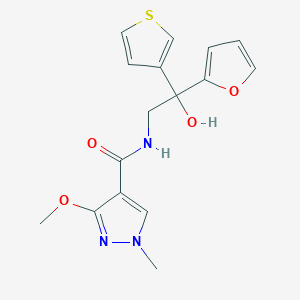
![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2378232.png)
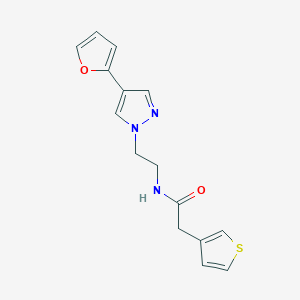

![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)
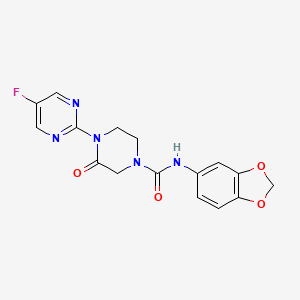
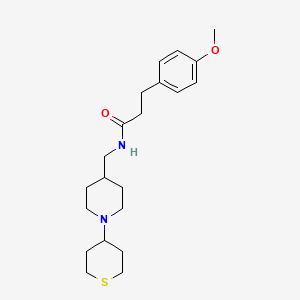
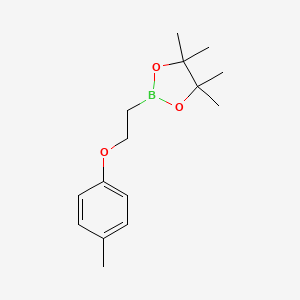
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)
